molecular formula C7H4BrF2NO3 B3043773 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene CAS No. 916816-31-4

1-Bromo-3-(difluoromethoxy)-2-nitrobenzene

Cat. No.: B3043773
CAS No.: 916816-31-4
M. Wt: 268.01 g/mol
InChI Key: YORPKMVJFDMAOZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-2-nitrobenzene is an aromatic compound characterized by the presence of bromine, difluoromethoxy, and nitro functional groups attached to a benzene ring

Scientific Research Applications

1-Bromo-3-(difluoromethoxy)-2-nitrobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Materials Science: Employed in the development of advanced materials, such as liquid crystals, polymers, and dyes.

    Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents, including anti-inflammatory and anticancer drugs.

    Biological Studies: Utilized in biochemical assays and studies to understand the interactions of aromatic compounds with biological targets.

Safety and Hazards

The compound is classified as a combustible liquid . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and difluoromethoxylation of benzene derivatives. One common synthetic route involves:

    Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Nitration: The brominated benzene derivative is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

    Difluoromethoxylation: Finally, the nitro-bromobenzene derivative is reacted with difluoromethyl ether (CHF2O) under appropriate conditions to introduce the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride (SnCl2).

    Oxidation: The difluoromethoxy group can undergo oxidation under strong oxidative conditions, leading to the formation of difluoromethoxy-substituted benzoic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol or acetic acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of 1-amino-3-(difluoromethoxy)-2-nitrobenzene or 1-amino-3-(difluoromethoxy)-2-aminobenzene.

    Oxidation: Formation of difluoromethoxy-substituted benzoic acids or other oxidized aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene depends on its specific application and the chemical reactions it undergoes

    Molecular Targets: Interaction with nucleophilic sites on enzymes, receptors, or other biomolecules, leading to covalent modification or inhibition.

    Pathways Involved: Participation in redox reactions, nucleophilic substitution, or other chemical transformations that alter the structure and function of target molecules.

Comparison with Similar Compounds

1-Bromo-3-(difluoromethoxy)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-3-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-2-nitrobenzene: Lacks the difluoromethoxy group, resulting in different electronic and steric properties.

    3-(Difluoromethoxy)-2-nitrobenzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(14-7(9)10)6(4)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORPKMVJFDMAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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